molecular formula C19H21BrN2O4S B2936344 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 922065-77-8

4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No. B2936344
CAS RN: 922065-77-8
M. Wt: 453.35
InChI Key: IGSZKNASUTYEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21BrN2O4S and its molecular weight is 453.35. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhodium-Catalyzed Synthesis : A study by He et al. (2016) discusses the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, including derivatives of the compound , using a rhodium catalyst. This process forms a bromonium ylide intermediate, crucial for the molecular structure of the final product.

  • Visible Light-Promoted Synthesis : Research by Liu et al. (2016) highlights a method of synthesizing heterocyclic derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, through a reaction catalyzed by visible light. This method produces derivatives that can be further reduced to form compounds similar to the one .

Potential Pharmaceutical Applications

  • Antifolate Thymidylate Synthase Inhibitors : A 1989 study by Marsham et al. investigated quinazoline antifolates, which have structural similarities to the compound . These compounds show potential as inhibitors of thymidylate synthase, making them of interest in antitumor therapies.

Chemistry and Molecular Studies

  • Stereochemistry in Isoquinoline Synthesis : Research by Sugiura et al. (1997) explored the stereochemistry of 4-bromo-1,2,3,4-tetrahydroisoquinolines, focusing on their configurations and crystallography. This research is crucial for understanding the structural nuances of compounds like 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide.

Novel Syntheses and Reactions

  • Synthesis via Pummerer-Type Reaction : A study by Toda et al. (1999) highlights a novel synthesis route for 1,2,3,4-tetrahydroquinolines, a class of compounds closely related to the compound . The method employs a Pummerer-type reaction, indicating the versatility in synthesizing related compounds.

properties

IUPAC Name

4-bromo-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-26-18-7-4-16-13-22(10-8-15(16)12-18)27(24,25)11-9-21-19(23)14-2-5-17(20)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSZKNASUTYEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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